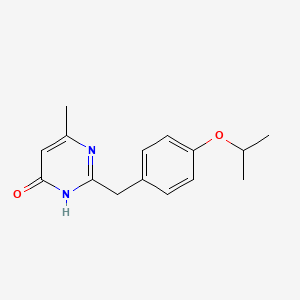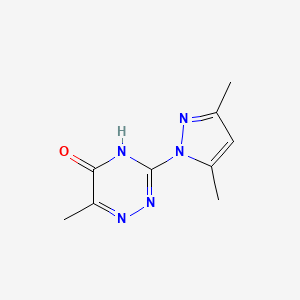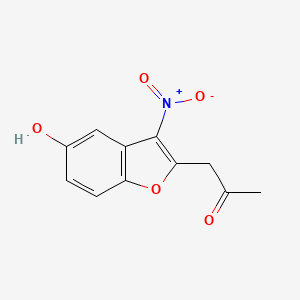
2-(4-isopropoxybenzyl)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropoxybenzyl)-6-methyl-4-pyrimidinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as IBMP, and it is a pyrimidinol derivative that has been found to have a range of interesting properties. In
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of IBMP and how it modulates neurotransmitter systems in the brain.
2. Development of New Compounds: Researchers may also explore the development of new compounds based on the structure of IBMP that have improved pharmacological properties.
3. Clinical Trials: Clinical trials may be conducted to explore the potential therapeutic applications of IBMP for neurological disorders such as Parkinson's disease, depression, and anxiety.
4. Drug Delivery Methods: Researchers may also explore new drug delivery methods for IBMP, such as nanotechnology-based approaches, to improve its solubility and efficacy.
Conclusion:
In conclusion, 2-(4-isopropoxybenzyl)-6-methyl-4-pyrimidinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of interesting properties, including its ability to modulate neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action of IBMP and its potential therapeutic applications for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBMP has several advantages for lab experiments, including its ability to modulate neurotransmitter systems in the brain and its relatively low toxicity. However, there are also some limitations to using IBMP in lab experiments, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on IBMP, including:
1. Further Study of
Métodos De Síntesis
The synthesis of IBMP involves several steps, including the reaction of 2-chloro-4-isopropoxybenzyl chloride with 6-methyl-2-pyrimidinone in the presence of a base. This reaction produces IBMP as a white crystalline solid, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
IBMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of interesting properties, including its ability to modulate the activity of certain neurotransmitter systems. Some of the research applications of IBMP include:
1. Modulation of Dopamine Release: IBMP has been found to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease.
2. Modulation of Serotonin Release: IBMP has also been found to increase serotonin release in the brain, which may have implications for the treatment of depression and anxiety.
3. Modulation of GABA Release: IBMP has been found to increase the release of GABA, an inhibitory neurotransmitter, which may have implications for the treatment of epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)19-13-6-4-12(5-7-13)9-14-16-11(3)8-15(18)17-14/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZBKQWGSZBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)


![1-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinyl]-1-propanol](/img/structure/B6044628.png)